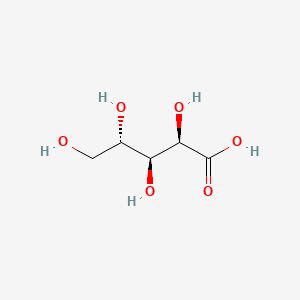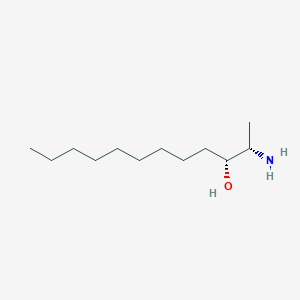
L-arabinonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-arabinonic acid is the L-enantiomer of arabinonic acid. It is a conjugate acid of a L-arabinonate. It is an enantiomer of a D-arabinonic acid.
Aplicaciones Científicas De Investigación
Biotechnological Production and Application
L-Arabinonic acid is generated through the enzymatic or microbial oxidation of L-arabinose, a process pivotal in biotechnology. It is used in the synthesis of valuable chemical compounds and intermediates. For instance, microbial pathways have been developed to convert L-arabinose into L-arabinonic acid and further into 1,2,4-butanetriol, a precursor for energetic materials, showcasing its potential in producing complex molecules through biocatalysis (Niu, Molefe, & Frost, 2003).
Enzyme Catalysis and Structural Insights
The study of enzymes that interact with L-arabinonic acid, such as L-arabinonate dehydratase, provides deep insights into enzymatic mechanisms and structural biology. The crystal structure analysis of L-arabinonate dehydratase reveals its complex catalytic mechanism involving a [2Fe-2S] cluster, which opens avenues for enzyme engineering and the development of biocatalysts for industrial applications (Rahman et al., 2017).
Agricultural Applications
In agriculture, research explores the use of L-arabinonic acid in plant protection. A study demonstrated its effectiveness in controlling tomato bacterial wilt, indicating its potential as an eco-friendly plant protection agent. This application leverages the sugar's ability to modulate plant responses and microbial interactions in the rhizosphere, providing a novel approach to disease management in crops (Fu et al., 2020).
Novel Metabolic Pathways
L-Arabinonic acid plays a role in understanding and engineering novel metabolic pathways in microorganisms. Studies on non-phosphorylative metabolism in bacteria, for instance, shed light on alternative pathways for pentose utilization, with L-arabinonic acid being a key intermediate. Such research not only expands our knowledge of microbial metabolism but also opens up new possibilities for metabolic engineering to produce value-added chemicals from renewable resources (Watanabe et al., 2019).
Propiedades
Nombre del producto |
L-arabinonic acid |
|---|---|
Fórmula molecular |
C5H10O6 |
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
(2R,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m0/s1 |
Clave InChI |
QXKAIJAYHKCRRA-YVZJFKFKSA-N |
SMILES isomérico |
C([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O |
SMILES |
C(C(C(C(C(=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(3-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238765.png)
![(2Z)-2-(2,4-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1238766.png)

![2-[[5,6-Bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B1238770.png)


![2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol](/img/structure/B1238776.png)





